molecular formula C25H28N4O3S B2472813 N-(3,4-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 866847-75-8

N-(3,4-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2472813
CAS No.: 866847-75-8
M. Wt: 464.58
InChI Key: WFZDLRZQYSLAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule belonging to the hexahydropyrido[4,3-d]pyrimidinone class, offered as a high-purity chemical reagent for research purposes. This compound features a complex molecular architecture that includes a thiourea linker and acetamide group, making it a molecule of significant interest in medicinal chemistry and drug discovery research. Compounds with this core scaffold are frequently investigated for their potential as kinase inhibitors due to their ability to compete with ATP for binding sites on various enzyme targets[a citation:1]. The specific structure, incorporating a 4-methoxybenzyl and a 3,4-dimethylphenyl group, suggests potential for targeted protein interaction and optimized pharmacokinetic properties. Researchers can utilize this compound as a key intermediate in the synthesis of more complex bioactive molecules or as a pharmacological tool for probing biological pathways, particularly those involving purine-binding enzymes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and other physicochemical properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-16-4-7-19(12-17(16)2)26-23(30)15-33-25-27-22-10-11-29(14-21(22)24(31)28-25)13-18-5-8-20(32-3)9-6-18/h4-9,12H,10-11,13-15H2,1-3H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZDLRZQYSLAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)OC)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action and efficacy against various diseases.

Chemical Structure

The compound features a complex structure characterized by:

  • A dimethylphenyl group
  • A pyrido[4,3-d]pyrimidine core
  • A thioacetamide linkage

This unique arrangement suggests potential interactions with biological targets.

Anticancer Properties

Several studies have focused on the anticancer potential of compounds similar to this compound. For instance:

  • Inhibition of Tumor Growth : Research indicates that derivatives with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds related to the pyrido[4,3-d]pyrimidine framework have shown IC50 values in the micromolar range against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through the intrinsic mitochondrial pathway. This is evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound's thioacetamide moiety may contribute to antimicrobial properties. Studies have suggested that thioether compounds can exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Case Study 1: Anticancer Efficacy

A study evaluated a series of thiazolidine derivatives for their anticancer effects. Among these derivatives, one compound with structural similarities to this compound demonstrated an IC50 value of 3.96 μM against MCF-7 cells. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Studies

In another investigation focusing on thioether compounds derived from pyrimidine structures, several exhibited promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial growth.

Data Table: Biological Activity Summary

Activity Type Cell Line/Pathogen IC50/Effect Mechanism
AnticancerMCF-73.96 μMApoptosis via Bax/Bcl-2 modulation
AnticancerCaco-25.87 μMApoptosis via caspase activation
AntimicrobialStaphylococcus aureusInhibition observedCell wall disruption
AntimicrobialEscherichia coliInhibition observedMetabolic pathway disruption

Scientific Research Applications

The compound N-(3,4-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, mechanisms of action, and potential therapeutic uses.

Structural Overview

The compound features a unique structure characterized by:

  • Core Structure : A hexahydropyrido[4,3-d]pyrimidine framework.
  • Functional Groups : Includes a methoxybenzyl group and a thioacetamide linkage.

Anticancer Potential

Research indicates that derivatives of this compound exhibit significant anticancer properties. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases critical for DNA replication.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cell lines, leading to apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated that the compound significantly decreased cell viability at micromolar concentrations due to enhanced cellular uptake and interaction with DNA.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study: Antibacterial Efficacy

In vitro studies have shown that this compound has notable antibacterial activity against Staphylococcus aureus. The effectiveness suggests potential development as an antibiotic agent.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications in:

  • Oncology : As a lead compound for developing new anticancer drugs.
  • Infectious Diseases : As a candidate for antibiotic development against resistant bacterial strains.

Drug Design

Due to its unique structural features, the compound serves as a template for the synthesis of new derivatives aimed at enhancing biological activity and reducing toxicity.

Data Summary

Application AreaFindings
AnticancerInduces apoptosis in cancer cell lines; inhibits DNA replication enzymes
AntimicrobialSignificant activity against Staphylococcus aureus; potential as an antibiotic agent
Drug DevelopmentServes as a template for synthesizing derivatives with improved efficacy

Chemical Reactions Analysis

Thioacetamide Reactivity

The thioether (-S-) and amide (-CONH-) groups in the molecule participate in characteristic reactions:

Reaction TypeReagents/ConditionsProduct(s)Notes
Oxidation of Thioether H₂O₂, acidic/neutral conditionsSulfoxide or sulfone derivativesControlled oxidation preserves the pyrimidine ring integrity.
Hydrolysis of Amide HCl (6M), reflux2-Mercapto-pyrido[4,3-d]pyrimidine + acetic acid derivativesAcidic hydrolysis cleaves the acetamide bond.
Alkylation Alkyl halides, base (K₂CO₃)S-Alkylated derivativesSelective modification at the sulfur site enhances lipophilicity.

Pyrido-Pyrimidine Core Reactions

The hexahydropyrido[4,3-d]pyrimidin-4-one moiety undergoes ring-specific transformations:

Reaction TypeReagents/ConditionsProduct(s)Notes
Ring-Opening Strong bases (NaOH, 100°C)Fragmented amine and carbonyl intermediatesBase sensitivity limits utility in alkaline environments .
Nucleophilic Substitution Grignard reagentsAlkyl/aryl additions at the pyrimidine C2 positionEnhances steric bulk; modifies biological activity .
Reduction of Ketone NaBH₄, LiAlH₄4-Hydroxy-hexahydropyrido[4,3-d]pyrimidineReduces the carbonyl to a hydroxyl group .

Aromatic Substituent Modifications

The 3,4-dimethylphenyl and 4-methoxybenzyl groups undergo electrophilic substitutions:

Reaction TypeReagents/ConditionsProduct(s)Notes
Nitration HNO₃/H₂SO₄Nitro-substituted aryl derivativesOccurs preferentially at the para position of the methoxybenzyl .
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halogenated analogs (e.g., chloro or bromo at methylphenyl)Improves binding affinity in medicinal applications .
Demethylation BBr₃, CH₂Cl₂, −78°CPhenolic derivatives (removal of methyl/methoxy groups)Increases hydrogen-bonding potential .

Cross-Coupling Reactions

The sulfur and nitrogen sites enable catalytic coupling:

Reaction TypeCatalysts/ReagentsProduct(s)Notes
Buchwald-Hartwig Amination Pd(dba)₂, XantphosAryl amine-functionalized analogsIntroduces polar groups for solubility enhancement .
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃Biaryl derivatives via boronic acid couplingExpands structural diversity for SAR studies .

Biological Activity-Driven Modifications

Reactions targeting pharmacological optimization:

ModificationStrategyOutcomeSource
Prodrug Synthesis Esterification of amideIncreased bioavailabilityHydrolyzes in vivo to release active thiol.
MEK Inhibition Introduction of fluorophenylEnhanced kinase inhibition (IC₅₀ < 100 nM)Structural analogs show anticancer activity .
Antimicrobial Derivatives Quaternary ammonium saltsBroad-spectrum activity against Gram-positive bacteriaCharge modification improves membrane interaction .

Key Mechanistic Insights

  • Thioether Stability : The sulfur atom’s nucleophilicity drives alkylation and oxidation, but overoxidation to sulfones reduces reactivity.

  • Amide Hydrolysis : Acidic conditions cleave the acetamide bond without disrupting the pyrido-pyrimidine ring, enabling scaffold diversification .

  • Aromatic Reactivity : Electron-donating groups (methoxy, methyl) direct electrophilic substitutions to meta/para positions, aiding targeted derivatization .

This compound’s multifunctional architecture allows tailored modifications for drug discovery, material science, and catalytic applications. Further studies are needed to explore its full synthetic potential and structure-activity relationships.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ primarily in substituents on the aryl rings and the pyrido-pyrimidinone core, which influence physicochemical properties and target binding. Below is a comparative analysis of key analogs:

Compound Name / ID Substituents (R₁, R₂) Core Modification Melting Point (°C) Key Biological Data (if available) Reference
Target Compound: N-(3,4-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide R₁ = 3,4-dimethylphenyl; R₂ = 4-methoxybenzyl Pyrido[4,3-d]pyrimidinone Not reported Not explicitly stated
2-((3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methylphenyl)acetamide R₁ = 4-methylphenyl; R₂ = 4-ethoxyphenyl Benzothieno[2,3-d]pyrimidinone >300 Enhanced solubility due to ethoxy group
N-(4-Chlorophenyl)-2-(2-(4-chlorophenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl)acetamide R₁ = 4-chlorophenyl; R₂ = Cl Pyrrolo[3,4-c]pyridine trioxo scaffold >300 High crystallinity; potential ROS modulation
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide R₁ = 3,5-dimethoxyphenyl; R₂ = CF₃ Pyrimidinone-thiazole hybrid Not reported CK1 kinase inhibition (IC₅₀ = 0.76 μM)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide R₁ = 4-methylphenyl; R₂ = thiadiazol Thieno[3,2-d]pyrimidinone Not reported Cytotoxic activity against HCT-116 cells

Key Findings:

Chloro and trifluoromethyl substituents (e.g., in and ) increase electrophilicity, favoring interactions with cysteine residues in kinases .

Core Scaffold Variations: Pyrido-pyrimidinones (target compound) vs. benzothieno-pyrimidinones (): The latter’s fused thiophene ring may confer rigidity, altering binding pocket compatibility . Pyrrolo[3,4-c]pyridine derivatives () exhibit high melting points (>300°C), suggesting strong intermolecular interactions advantageous for solid formulations .

Biological Activity Trends :

  • Compounds with trifluoromethyl groups (e.g., ) show potent kinase inhibition, likely due to enhanced halogen bonding with ATP-binding sites .
  • Thiadiazol-containing analogs () demonstrate cytotoxicity, possibly via interference with nucleotide metabolism .

Q & A

Basic Research Questions

Recommended Synthetic Routes and Critical Purification Methods Q: What are the established synthetic pathways and key purification strategies for this compound? A: The synthesis typically involves multi-step routes: (1) Construction of the pyrido[4,3-d]pyrimidin-4-one core via cyclization of substituted pyrimidine precursors, (2) introduction of the thioacetamide moiety via nucleophilic substitution with thioacetic acid derivatives, and (3) functionalization with 4-methoxybenzyl and 3,4-dimethylphenyl groups. Critical purification methods include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final products. Reaction conditions (e.g., anhydrous DMF as solvent, triethylamine as base) must be tightly controlled to avoid side reactions .

Structural Characterization Techniques Q: Which analytical methods are essential for confirming structural integrity and purity? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is critical for verifying substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Stability Under Experimental Conditions Q: How should researchers assess the compound’s stability during storage and in biological assays? A: Stability studies should include:

  • Thermal stability: Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
  • Photostability: Exposure to UV/visible light in controlled environments.
  • Solution stability: Monitor degradation in DMSO or PBS (pH 7.4) via HPLC over 48–72 hours. Store lyophilized solids at -20°C under argon to prevent oxidation of the thioether group .

Advanced Research Questions

Optimization of Synthetic Yield and Selectivity Q: How can researchers address low yields or undesired byproducts in the final acylation step? A: Key optimizations include:

  • Catalyst screening: Use coupling agents like HATU or EDCI/HOBt to improve amide bond formation efficiency.
  • Solvent effects: Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions.
  • Temperature control: Conduct reactions at 0–5°C to suppress thioether oxidation. Design of Experiments (DoE) methodologies, such as factorial design, can systematically identify optimal reagent ratios and reaction times .

Resolving Spectral Data Contradictions Q: How to interpret conflicting NMR or MS data during structure elucidation? A: Contradictions often arise from:

  • Dynamic effects: Variable-temperature NMR to detect conformational exchange in the hexahydropyrido ring.
  • Tautomerism: Compare experimental ¹³C NMR shifts with Density Functional Theory (DFT)-calculated values for keto-enol forms.
  • Ionization artifacts: Use soft ionization MS techniques (e.g., ESI instead of EI) to prevent fragmentation of labile groups .

Mechanistic Insights into Biological Activity Q: What methodologies are recommended to study this compound’s interaction with kinase targets? A: Employ:

  • Kinase inhibition assays: Measure IC₅₀ values against CDK2 or EGFR using fluorescence-based ADP-Glo™ kits.
  • Molecular docking: Use AutoDock Vina with crystal structures (PDB IDs: 1H1S, 4R3P) to predict binding poses.
  • SAR studies: Synthesize analogs with modified 4-methoxybenzyl or thioacetamide groups to correlate structural features with activity .

Handling Batch-to-Batch Variability in Biological Data Q: How to address inconsistencies in cytotoxicity or enzyme inhibition results across synthetic batches? A: Standardize protocols by:

  • Purity thresholds: Require HPLC purity ≥98% for biological testing.
  • Aggregation checks: Perform Dynamic Light Scattering (DLS) to detect particulate formation in DMSO stocks.
  • Positive controls: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Methodological Tables

Table 1: Key Reaction Conditions for Thioacetamide Functionalization

StepReagents/ConditionsYield (%)Purity (HPLC, %)Reference
Thioether formationK₂CO₃, DMF, 60°C, 12 h7292
AcylationEDCI, HOBt, DCM, RT, 6 h6595

Table 2: Comparative Biological Activity of Structural Analogs

Analog ModificationTarget (IC₅₀, nM)NotesReference
4-Methoxybenzyl → 4-FluorobenzylCDK2: 12 ± 1.5Improved selectivity
Thioacetamide → OxoacetamideEGFR: >1000Loss of activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.